Cas no 1157123-32-4 (METHYL 3-AMINO-3-(3,4-DIMETHYLPHENYL)PROPANOATE)

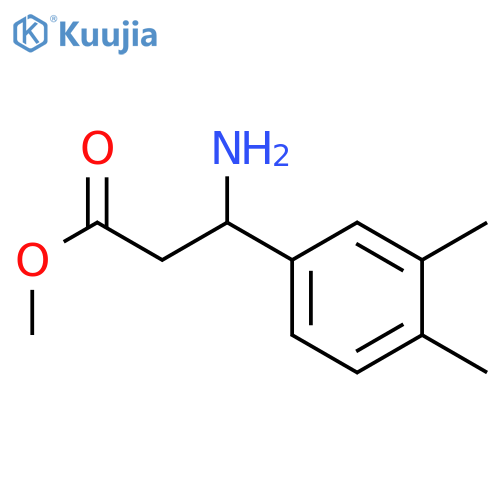

1157123-32-4 structure

商品名:METHYL 3-AMINO-3-(3,4-DIMETHYLPHENYL)PROPANOATE

CAS番号:1157123-32-4

MF:C12H17NO2

メガワット:207.268883466721

MDL:MFCD12047012

CID:5596625

PubChem ID:43752581

METHYL 3-AMINO-3-(3,4-DIMETHYLPHENYL)PROPANOATE 化学的及び物理的性質

名前と識別子

-

- METHYL 3-AMINO-3-(3,4-DIMETHYLPHENYL)PROPANOATE

- Benzenepropanoic acid, β-amino-3,4-dimethyl-, methyl ester

- 1157123-32-4

- EN300-9142958

-

- MDL: MFCD12047012

- インチ: 1S/C12H17NO2/c1-8-4-5-10(6-9(8)2)11(13)7-12(14)15-3/h4-6,11H,7,13H2,1-3H3

- InChIKey: GCSRKKXQXJACLV-UHFFFAOYSA-N

- ほほえんだ: C(OC)(=O)CC(N)C1=CC=C(C)C(C)=C1

計算された属性

- せいみつぶんしりょう: 207.125928785g/mol

- どういたいしつりょう: 207.125928785g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 218

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 52.3Ų

- 疎水性パラメータ計算基準値(XlogP): 1.4

METHYL 3-AMINO-3-(3,4-DIMETHYLPHENYL)PROPANOATE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-9142958-1g |

methyl 3-amino-3-(3,4-dimethylphenyl)propanoate |

1157123-32-4 | 1g |

$528.0 | 2023-09-01 | ||

| Enamine | EN300-9142958-0.1g |

methyl 3-amino-3-(3,4-dimethylphenyl)propanoate |

1157123-32-4 | 95.0% | 0.1g |

$464.0 | 2025-02-21 | |

| Enamine | EN300-9142958-1.0g |

methyl 3-amino-3-(3,4-dimethylphenyl)propanoate |

1157123-32-4 | 95.0% | 1.0g |

$528.0 | 2025-02-21 | |

| Enamine | EN300-9142958-10g |

methyl 3-amino-3-(3,4-dimethylphenyl)propanoate |

1157123-32-4 | 10g |

$2269.0 | 2023-09-01 | ||

| Enamine | EN300-9142958-0.5g |

methyl 3-amino-3-(3,4-dimethylphenyl)propanoate |

1157123-32-4 | 95.0% | 0.5g |

$507.0 | 2025-02-21 | |

| Enamine | EN300-9142958-10.0g |

methyl 3-amino-3-(3,4-dimethylphenyl)propanoate |

1157123-32-4 | 95.0% | 10.0g |

$2269.0 | 2025-02-21 | |

| Enamine | EN300-9142958-0.05g |

methyl 3-amino-3-(3,4-dimethylphenyl)propanoate |

1157123-32-4 | 95.0% | 0.05g |

$443.0 | 2025-02-21 | |

| Enamine | EN300-9142958-5g |

methyl 3-amino-3-(3,4-dimethylphenyl)propanoate |

1157123-32-4 | 5g |

$1530.0 | 2023-09-01 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1609125-1g |

Methyl 3-amino-3-(3,4-dimethylphenyl)propanoate |

1157123-32-4 | 98% | 1g |

¥7981.00 | 2024-08-09 | |

| Enamine | EN300-9142958-5.0g |

methyl 3-amino-3-(3,4-dimethylphenyl)propanoate |

1157123-32-4 | 95.0% | 5.0g |

$1530.0 | 2025-02-21 |

METHYL 3-AMINO-3-(3,4-DIMETHYLPHENYL)PROPANOATE 関連文献

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

-

Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096

-

Matthew Tirrell Soft Matter, 2011,7, 9572-9582

-

Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703

1157123-32-4 (METHYL 3-AMINO-3-(3,4-DIMETHYLPHENYL)PROPANOATE) 関連製品

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 13769-43-2(potassium metavanadate)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)

推奨される供給者

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬